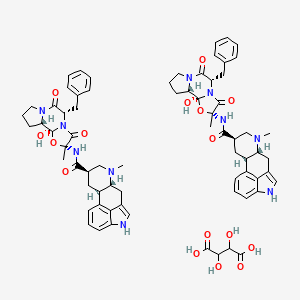

Dihydroergotamine tartrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dihydroergotamine tartrate is an ergot alkaloid derivative used primarily in the treatment of migraines and cluster headaches. It is a 9,10-alpha-dihydro derivative of ergotamine, which is a naturally occurring compound found in the ergot fungus, Claviceps purpurea. This compound is known for its vasoconstrictive properties, which help alleviate migraine symptoms by constricting blood vessels in the brain .

作用機序

ジヒドロエルゴタミン酒石酸塩は、主にセロトニン(5-HT)受容体、特に5-HT1Bおよび5-HT1Dサブタイプへの作用によって効果を発揮します。これらの受容体のアゴニストとして作用することにより、ジヒドロエルゴタミンは頭蓋内血管の血管収縮を引き起こし、片頭痛の症状の緩和に役立ちます。 さらに、ドパミンとアドレナリン受容体と相互作用し、全体的な治療効果に貢献します .

類似化合物:

エルゴタミン: 片頭痛の治療に使用される別の麦角アルカロイドですが、副作用プロファイルと受容体親和性が異なります。

スマトリプタン: 片頭痛に使用されるトリプタン系薬剤で、ジヒドロエルゴタミンよりもセロトニン受容体への作用がより選択的です。

メチセルギド: 片頭痛の予防に使用される麦角誘導体で、薬理学的特性が異なります。

ジヒドロエルゴタミン酒石酸塩の独自性: ジヒドロエルゴタミン酒石酸塩は、セロトニン、ドパミン、アドレナリン受容体など、複数の受容体タイプとの相互作用を含む多様な作用機序によって、ユニークです。 この幅広い受容体活性プロファイルは、片頭痛と群発頭痛の治療における有効性に貢献し、貴重な治療薬となっています .

生化学分析

Biochemical Properties

Dihydroergotamine tartrate plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It acts as an agonist at vascular serotonin receptors and a partial agonist at alpha-adrenergic and dopamine D2 receptors . These interactions lead to vasoconstriction, which is beneficial in alleviating migraine symptoms. Additionally, this compound interacts with adrenergic and 5-HT receptors, influencing various physiological processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors leads to the inhibition of excessive neurotransmitter release, thereby reducing migraine symptoms. Furthermore, this compound affects vascular smooth muscle cells, causing vasoconstriction and reducing blood flow to certain areas, which helps in migraine relief .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. This results in reduced neurotransmitter release and vasoconstriction . Additionally, this compound acts as a partial agonist at alpha-adrenergic receptors, contributing to its vasoconstrictive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its efficacy. This compound is metabolized in the liver to form several metabolites, including 8’-β-hydroxy dihydroergotamine, which is an active metabolite with similar potency for adrenergic and 5-HT receptors . Long-term studies have shown that this compound maintains its efficacy in reducing migraine symptoms over extended periods, although its stability can be affected by various factors.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces migraine symptoms without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including severe vasoconstriction and potential cardiovascular complications . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is both effective and safe.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation to form 8’-β-hydroxy dihydroergotamine, dihydrolysergic acid, and dihydrolysergic amide . These metabolites are further processed and excreted from the body. The interaction of this compound with enzymes such as cytochrome P450 plays a crucial role in its metabolism and elimination.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is distributed throughout the body, with a particular affinity for vascular tissues. It is transported across cell membranes via specific transporters, allowing it to reach its target receptors and exert its therapeutic effects . The localization and accumulation of this compound in specific tissues are essential for its efficacy in treating migraines.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is primarily localized in the cytoplasm and interacts with intracellular receptors and enzymes. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles. The precise localization of this compound within cells ensures its effective interaction with target biomolecules and the subsequent modulation of cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: Dihydroergotamine tartrate is synthesized from ergotamine through a hydrogenation process. The hydrogenation of ergotamine is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure. The reaction results in the reduction of the double bond in the ergotamine molecule, producing dihydroergotamine .

Industrial Production Methods: Industrial production of this compound involves large-scale hydrogenation of ergotamine. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The resulting dihydroergotamine is then reacted with tartaric acid to form the tartrate salt, which is more stable and suitable for pharmaceutical formulations .

Types of Reactions:

Oxidation: Dihydroergotamine can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of various oxidized derivatives.

Reduction: The primary synthetic route involves the reduction of ergotamine to dihydroergotamine.

Substitution: Dihydroergotamine can participate in substitution reactions, particularly at the nitrogen atoms in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of dihydroergotamine.

Reduction: Dihydroergotamine from ergotamine.

Substitution: Alkylated derivatives of dihydroergotamine

科学的研究の応用

類似化合物との比較

Ergotamine: Another ergot alkaloid used for migraine treatment, but with a different side effect profile and receptor affinity.

Sumatriptan: A triptan class drug used for migraines, which has a more selective action on serotonin receptors compared to dihydroergotamine.

Methysergide: An ergot derivative used for migraine prophylaxis, with different pharmacological properties.

Uniqueness of Dihydroergotamine Tartrate: this compound is unique due to its multi-modal mechanism of action, involving interactions with multiple receptor types, including serotonin, dopamine, and adrenergic receptors. This broad receptor activity profile contributes to its effectiveness in treating migraines and cluster headaches, making it a valuable therapeutic agent .

特性

CAS番号 |

5989-77-5 |

|---|---|

分子式 |

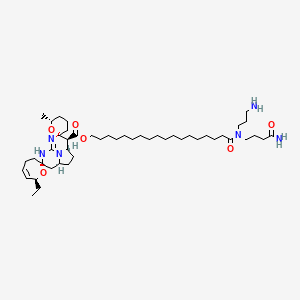

C70H80N10O16 |

分子量 |

1317.4 g/mol |

IUPAC名 |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/2C33H37N5O5.C4H6O6/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;5-1(3(7)8)2(6)4(9)10/h2*3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1-2,5-6H,(H,7,8)(H,9,10)/t2*21-,23-,25-,26+,27+,32-,33+;1-,2-/m111/s1 |

InChIキー |

AYYQJUDESMECLY-QCMZQTNXSA-N |

SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O |

異性体SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

正規SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3,3,3-trifluoro-2-{[(4-hydroxyphenyl)carbamoyl]amino}-2-phenylpropanoate](/img/structure/B1226675.png)

![2-[3-(5-Mercapto-[1,3,4]thiadiazol-2YL)-ureido]-N-methyl-3-pentafluorophenyl-propionamide](/img/structure/B1226680.png)

![7,7-dimethyl-1-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide](/img/structure/B1226685.png)

![1'-(Phenylmethyl)-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1226686.png)